![molecular formula C20H19NO5 B4928669 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
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Overview
Description
2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, also known as IDPP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase. This inhibition leads to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators.
Biochemical and Physiological Effects:
2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid can reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid in lab experiments is its ability to selectively inhibit certain enzymes without affecting others. This allows for the investigation of specific pathways and mechanisms of action. However, one limitation of using 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the investigation of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid. One area of interest is the development of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid and its effects on various cellular pathways.
Synthesis Methods
The synthesis of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid involves the reaction of 4-isopropoxyphenylhydrazine with 2,5-dioxopyrrolidin-1-yl benzoate in the presence of a base. This reaction results in the formation of 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid as a yellow solid. The yield of this reaction can be improved by using a solvent such as dimethylformamide.
Scientific Research Applications
2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12(2)26-14-9-7-13(8-10-14)16-11-18(22)21(19(16)23)17-6-4-3-5-15(17)20(24)25/h3-10,12,16H,11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFRCABZPJQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid |
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